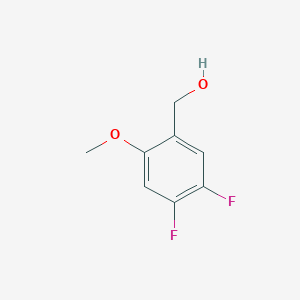

4,5-Difluoro-2-methoxybenzyl alcohol

描述

Significance of Fluorine Substitution in Aromatic Systems for Molecular Design

The introduction of fluorine into aromatic molecules imparts a range of desirable properties. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can drastically alter the electronic properties of a molecule. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates. The powerful electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, influencing their reactivity and interaction with other molecules. These unique characteristics have made fluorination a key strategy in the fields of medicinal chemistry and materials science.

Role of Substituted Benzyl (B1604629) Alcohols as Synthetic Precursors and Building Blocks

Substituted benzyl alcohols are versatile and fundamental building blocks in organic synthesis. The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, the benzylic position is amenable to a variety of transformations, including oxidation to aldehydes and carboxylic acids, and participation in cross-coupling reactions. Chiral benzyl alcohols, in particular, are valuable precursors for the asymmetric synthesis of complex molecules, finding widespread application in the pharmaceutical and agrochemical industries. The diverse reactivity of substituted benzyl alcohols makes them indispensable intermediates for the construction of a wide array of organic compounds. ncert.nic.in

Contextual Overview of 4,5-Difluoro-2-methoxybenzyl Alcohol within Contemporary Chemical Research

Within the broader class of fluorinated aromatic compounds, this compound represents a specific and strategically designed molecule. The presence of two fluorine atoms on the benzene (B151609) ring, combined with a methoxy (B1213986) group and a primary alcohol, offers a unique combination of electronic and steric properties. While extensive research on this specific molecule is still emerging, its structure suggests significant potential as a precursor for more complex fluorinated molecules. Its utility is likely to be found in the synthesis of novel bioactive compounds and advanced materials where fine-tuning of molecular properties is crucial. The study of this compound is emblematic of the current trend in chemical research to explore the nuanced effects of polysubstitution on aromatic scaffolds.

Structure

3D Structure

属性

IUPAC Name |

(4,5-difluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMOMFYKRNGTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4,5 Difluoro 2 Methoxybenzyl Alcohol

Reactivity of the Benzylic Alcohol Functionality

The benzylic alcohol group in 4,5-difluoro-2-methoxybenzyl alcohol is a key site for various chemical transformations. Its reactivity is influenced by the electronic properties of the substituted aromatic ring, which can affect the stability of reaction intermediates.

The oxidation of benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis, yielding either benzaldehydes or benzoic acids depending on the reagents and reaction conditions. The selective oxidation of this compound to the corresponding aldehyde, 4,5-difluoro-2-methoxybenzaldehyde, or carboxylic acid, 4,5-difluoro-2-methoxybenzoic acid, is a critical process for the synthesis of various fine chemicals and pharmaceutical intermediates.

Generally, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be followed by further oxidation to benzoic acid. nih.gov A variety of oxidizing agents and catalytic systems have been developed to control this selectivity. For instance, selective oxidation to the aldehyde can be achieved using catalysts like palladium-zinc supported on titania (Pd-Zn/TiO2). nih.gov Other methods for the aerobic oxidation of benzyl alcohols to aldehydes have also been explored. acs.orgrsc.org Industrial-scale oxidation often employs stoichiometric oxidants such as dichromate, chromic acid, and permanganate (B83412), though these methods generate significant waste. acs.org Milder, more environmentally benign oxidants like molecular oxygen and air are gaining traction, often requiring elevated temperatures. acs.orgmdpi.com Nitrates, in the presence of a catalyst, can also serve as effective oxidants for this transformation. frontiersin.org The mechanism of oxidation can involve the formation of various intermediates, and the rate-determining step can be the removal of a hydride ion from the benzylic carbon. rsc.org

Further oxidation of the aldehyde to the carboxylic acid is a common subsequent step. nih.gov The choice of oxidant and reaction conditions determines the final product. For instance, strong oxidizing agents will typically favor the formation of the carboxylic acid. The reaction pathways for both aldehyde and carboxylic acid formation are well-studied for benzyl alcohol itself and provide a framework for understanding the reactivity of its substituted derivatives. nih.gov

Table 1: Oxidation Products of this compound

| Starting Material | Product | Reagent/Catalyst Examples |

| This compound | 4,5-Difluoro-2-methoxybenzaldehyde | Pd-Zn/TiO2, various aerobic oxidation systems nih.govacs.orgrsc.orgacs.orgmdpi.com |

| This compound | 4,5-Difluoro-2-methoxybenzoic acid | Strong oxidizing agents (e.g., permanganate, chromic acid) nih.govacs.org |

Etherification and esterification reactions are common methods for the functional group manipulation of alcohols, including this compound. These reactions are crucial for installing protecting groups or for synthesizing molecules with desired properties.

Etherification: The formation of benzyl ethers can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. Alternatively, the direct etherification of two alcohol molecules can be catalyzed by systems like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) at elevated temperatures. scirp.orgresearchgate.net For instance, 4-methoxybenzyl alcohol can undergo self-etherification to form bis(4-methoxybenzyl) ether in the presence of a Lindlar catalyst. researchgate.net Cross-etherification between a benzyl alcohol and an aliphatic alcohol can be mediated by alkoxyhydrosilanes. rsc.org

Esterification: The synthesis of benzyl esters from this compound can be accomplished through several established protocols. A widely used method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. researchgate.net Other methods include the reaction of the alcohol with acid chlorides or anhydrides. nih.govorganic-chemistry.org The Mitsunobu reaction provides a milder alternative for esterification, utilizing triphenylphosphine (B44618) and an azodicarboxylate. nih.gov The choice of method often depends on the specific substrates and the desired reaction conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| Etherification | This compound + Alkyl halide | Base (e.g., NaH) | Benzyl ether |

| Etherification | This compound (2 eq.) | Pd/C or Pt/C, heat scirp.orgresearchgate.net | Symmetrical bis(benzyl) ether |

| Esterification | This compound + Carboxylic acid | Acid catalyst (e.g., H2SO4) researchgate.net | Benzyl ester |

| Esterification | This compound + Acid chloride | Base (e.g., pyridine) nih.gov | Benzyl ester |

| Esterification | This compound + Carboxylic acid | PPh3, DEAD (Mitsunobu) nih.gov | Benzyl ester |

The conversion of the benzylic alcohol functionality into a benzylic halide is a key transformation that opens up a wide range of subsequent reactions. These benzylic halides are valuable synthetic intermediates.

The synthesis of 4,5-difluoro-2-methoxybenzyl halides, such as the bromide or chloride, can be achieved by treating the corresponding alcohol with a suitable halogenating agent. For example, 4-methoxybenzyl bromide can be prepared from 4-methoxybenzyl alcohol using phosphorus tribromide. researchgate.net Similarly, reaction with hydrogen halides can also yield the corresponding benzyl halide. google.com

Once formed, these benzylic halides are susceptible to nucleophilic substitution reactions. The increased reactivity of benzyl halides compared to simple alkyl halides is due to the stabilization of the carbocation intermediate by the adjacent aromatic ring. They can react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. For example, they can be used in the Williamson ether synthesis or to form esters by reacting with carboxylate salts. nih.gov The reactivity and stability of these halides can be influenced by the substituents on the aromatic ring; electron-donating groups tend to increase reactivity. researchgate.net For instance, 4-methoxybenzyl iodide is noted to be quite unstable and decomposes upon exposure to light. researchgate.net

Reactivity of the Fluorinated Aromatic Ring System

The two fluorine atoms and the methoxy (B1213986) group on the aromatic ring of this compound significantly influence its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.govmasterorganicchemistry.comyoutube.comyoutube.comuci.edu The rate and regioselectivity of EAS are governed by the electronic effects of the substituents already present on the ring. libretexts.orglibretexts.org

In the case of this compound, the methoxy group (-OCH3) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org The fluorine atoms, on the other hand, are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgresearchgate.net

When multiple substituents are present, their directing effects can either reinforce or oppose each other. For anisole (B1667542) (methoxybenzene), nitration yields a mixture of ortho and para products, with the para product being major. libretexts.org For difluorinated methoxybenzenes, the interplay of the activating methoxy group and the deactivating but ortho, para-directing fluorine atoms will determine the position of electrophilic attack. The substitution pattern will favor positions that are activated by the methoxy group and least deactivated by the fluorine atoms. Computational studies can help rationalize the preferred sites of attack on different aromatic rings. nih.gov

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH3 | Activating libretexts.org | Ortho, Para libretexts.org |

| -F | Deactivating libretexts.org | Ortho, Para libretexts.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comwikipedia.org This reaction is typically favored when the aromatic ring is electron-deficient, usually due to the presence of strong electron-withdrawing groups. masterorganicchemistry.com

While the methoxy group is generally activating for electrophilic substitution, the two fluorine atoms in this compound make the ring more susceptible to nucleophilic attack. Fluorine is a particularly good leaving group in SNAr reactions, a somewhat counterintuitive finding given the strength of the C-F bond. masterorganicchemistry.comwikipedia.org This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. masterorganicchemistry.comstackexchange.com The breaking of the C-F bond occurs in a subsequent, faster step. masterorganicchemistry.com The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.comwikipedia.org

SNAr reactions on difluorinated systems can be selective, with the position of substitution depending on the reaction conditions and the nature of the nucleophile. researchgate.netmdpi.com For example, in reactions of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines, the fluorine atoms are displaced in preference to the nitro groups. researchgate.net In some cases, organic photoredox catalysis can enable SNAr on unactivated fluoroarenes. nih.gov

Radical Reactions and Their Propagation in Fluorinated Aromatic Systems

The benzylic C-H bond in this compound is susceptible to radical abstraction, initiating a variety of chemical transformations. The presence of fluorine atoms on the aromatic ring influences the stability and reactivity of the resulting benzylic radical. Fluorinated arenes can serve as effective media for promoting free-radical reactions. chemistryviews.org

The generation of a benzylic radical from a benzyl alcohol can be achieved through several pathways, including hydrogen atom transfer (HAT). For instance, photocatalytic methods using excited aryl ketones can facilitate HAT from the benzylic position to generate a carbon-centered radical. beilstein-journals.org This radical can then engage in propagation steps or be trapped by other reagents. A common transformation is radical fluorination, where a fluorine-atom-transfer (FAT) reagent, such as Selectfluor (N-fluorobis(benzenesulfonimide)), intercepts the benzylic radical to form a benzyl fluoride (B91410). beilstein-journals.orgorganic-chemistry.org

The general mechanism for such a radical fluorination process is depicted below:

Initiation: A radical initiator (e.g., from photochemical or thermal decomposition of a precursor like K₂S₂O₈) abstracts the benzylic hydrogen from this compound to form a stabilized benzylic radical. beilstein-journals.org

Propagation: The benzylic radical reacts with a fluorine source (e.g., Selectfluor) in a fluorine-atom-transfer step to yield the fluorinated product and propagate the radical chain. beilstein-journals.org

In the context of fluorinated systems, the aggregation of organic radicals can also influence reaction rates. Studies have shown that radicals with substituents capable of intermolecular hydrogen bonding can aggregate in polar fluorinated solvents, which can significantly increase the rate of reactions like the free-radical-catalyzed electro-oxidation of benzyl alcohol. chemistryviews.org Given the hydroxyl group of this compound, such effects could be relevant in appropriate solvent systems.

Mechanistic Elucidation of Reactions Involving this compound

To understand the precise pathways of reactions involving this compound, several investigative techniques are employed. These methods help to map the movement of atoms, identify the slowest step of a reaction, and detect transient species.

Deuterium (B1214612) labeling is a powerful tool for tracing the origin and fate of hydrogen atoms during a chemical reaction. acs.org By replacing a specific proton with its heavier isotope, deuterium (D), chemists can follow the labeled position and elucidate complex reaction mechanisms. researchgate.netmdpi.com

For instance, in studying nucleophilic substitution reactions at the benzylic position of this compound, the alcohol could be synthesized with deuterium at the benzylic carbon (α,α-d₂-4,5-Difluoro-2-methoxybenzyl alcohol). The stereochemical outcome of the product can then reveal the mechanism. A study on the closely related 7-[²H₁]-benzyl fluoride used this approach to distinguish between Sₙ1 (leading to racemization) and Sₙ2 (leading to inversion of configuration) pathways by analyzing the enantiopurity of the deuterated product using ²H NMR spectroscopy in a chiral liquid crystalline solvent. nih.govbeilstein-journals.org

Deuterium labeling can also pinpoint the source of protons. In a reaction where a C-H bond is formed, conducting the reaction in a deuterated solvent like D₂O can determine if the solvent is the proton (deuteron) source. researchgate.net If the product incorporates deuterium, it confirms the solvent's participation in the reaction pathway. This technique is crucial for understanding mechanisms ranging from enzyme-catalyzed processes to organometallic transformations. acs.org

A summary of representative deuterium labeling experiments and their mechanistic implications is provided in the table below.

| Labeled Substrate/Reagent | Reaction Type | Mechanistic Question | Finding | Reference |

| 7-[²H₁]-(R)-Benzyl fluoride | Nucleophilic Substitution | Sₙ1 vs. Sₙ2 pathway | Stereochemical outcome (inversion or retention) determines the dominant mechanism. | nih.govbeilstein-journals.org |

| α,α-d₂-Benzyl alcohol | Radical Condensation | C-H bond cleavage involvement | Used to measure a kinetic isotope effect, confirming C-H bond breaking in the rate-determining step. | researchgate.net |

| Unlabeled Substrate in CD₃CN/D₂O | Rearrangement | Source of C-H bond | 60% deuterium incorporation in the product indicated residual water in the solvent was the primary proton source. | researchgate.net |

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Measuring the KIE by comparing the reaction rate of this compound with its deuterated analogue (e.g., at the benzylic or hydroxyl position) is a fundamental method for identifying the rate-limiting step. baranlab.orgepfl.ch

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For example, in the oxidation of benzyl alcohol to benzaldehyde, a large primary KIE would be expected if the abstraction of the benzylic hydrogen is the slowest step. Studies on the enzymatic oxidation of benzyl alcohols have shown significant KIE values, confirming that C-H bond cleavage is rate-limiting. For example, the oxidation of 4-methoxybenzyl alcohol showed a deuterium isotope effect of 4.3. nih.gov In a non-enzymatic radical condensation, the reaction of α,α-d₂-benzyl alcohol exhibited a KIE of 5.2. researchgate.net

A secondary KIE (typically 0.7 < kH/kD < 1.5) occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step, such as a change in hybridization. wikipedia.org

Conversely, a KIE value near unity (kH/kD ≈ 1) suggests that the bond to the labeled atom is not broken in the rate-determining step. For example, in the electrophilic fluorination of some aromatic compounds, small deuterium isotope effects (kH/kD = 0.86-0.99) were observed, indicating that the initial attack by the electrophile, rather than the subsequent proton removal from the aromatic ring, is the rate-limiting step. researchgate.netresearchgate.net

The table below shows representative KIE values for reactions of related aromatic alcohols and their mechanistic significance.

| Substrate | Reaction Type | kH/kD | Interpretation | Reference |

| Benzyl alcohol | Radical Condensation | 5.2 | C-H bond cleavage occurs in the rate-determining step (Primary KIE). | researchgate.net |

| 4-Methoxybenzyl alcohol | Enzymatic Oxidation | 4.3 | C-H bond cleavage is part of the rate-determining step (Primary KIE). | nih.gov |

| 4-Nitrobenzyl alcohol | Enzymatic Oxidation | 12 | C-H bond cleavage is part of the rate-determining step (Primary KIE). | nih.gov |

| Aromatic Compounds | Electrophilic Fluorination | ~0.9-1.0 | C-H bond cleavage is not the rate-determining step. | researchgate.netresearchgate.net |

Identifying short-lived intermediates is critical for confirming a proposed reaction mechanism. This is often achieved by combining spectroscopic techniques with computational modeling.

Spectroscopic probes such as UV-Vis, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly observe reactive intermediates. In the Cu/TEMPO-catalyzed aerobic oxidation of benzyl alcohol, a reactive bis(μ-hydroxo)dicopper(II) species was successfully detected and characterized using a combination of UV-Vis spectroscopy, mass spectrometry, and EPR. nih.gov For reactions involving this compound, EPR spectroscopy would be the ideal tool to detect and characterize any paramagnetic species, such as the benzylic radical intermediate.

Computational probes , particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. researchgate.net DFT calculations can be used to model the potential energy surface of a reaction, providing insights into the structures and energies of reactants, transition states, and intermediates. For example, DFT studies on the C–F activation of benzyl fluorides helped to distinguish between a dissociative Sₙ1-like mechanism, which proceeds through a benzylic carbocation, and an associative Sₙ2 mechanism. nih.gov For this compound, computational studies could be used to predict the stability of potential radical or cationic intermediates, calculate the energy barriers for different reaction pathways, and rationalize observed selectivity, complementing experimental findings.

Applications As a Synthetic Intermediate in Complex Molecular Architectures

Utility in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to the favorable properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. mdpi.comnih.gov 4,5-Difluoro-2-methoxybenzyl alcohol, via its activated bromide form, serves as a valuable synthon for introducing the 4,5-difluoro-2-methoxybenzyl moiety into heterocyclic systems.

The synthesis of N-alkylated heterocycles is a prominent application. Nucleophilic nitrogen atoms present in heterocyclic scaffolds such as imidazoles, pyrazoles, triazoles, and pyridines can readily displace the bromide from 4,5-difluoro-2-methoxybenzyl bromide. This Williamson ether synthesis-like reaction is a robust and widely used method for creating N-C bonds, yielding N-benzylated heterocyclic products. The presence of the difluoro-methoxybenzyl group can be crucial for tuning the steric and electronic properties of the final molecule.

Similarly, O-alkylation of hydroxyl-substituted heterocycles or S-alkylation of thio-functionalized systems can be achieved, expanding the range of accessible fluorinated derivatives. These synthetic strategies allow for the systematic modification of heterocyclic cores, enabling the exploration of structure-activity relationships in drug discovery programs.

Incorporation into Advanced Molecular Scaffolds for Chemical Biology Research

The incorporation is typically achieved by coupling the corresponding benzyl (B1604629) bromide with a nucleophilic site on a larger, more complex molecule. For instance, the side chain of an amino acid, the hydroxyl group of a natural product, or a functional handle on a peptide or oligonucleotide could be alkylated with 4,5-difluoro-2-methoxybenzyl bromide. This strategy attaches the unique fluorinated aromatic group, creating a new derivative with altered lipophilicity and polarity, which can influence its transport and localization within biological systems. The focus of this application is purely structural, using the benzyl moiety as a component to build larger, more complex architectures for research purposes, independent of its own biological activity.

Role in the Preparation of High-Value Organic Compounds (e.g., specialized fine chemicals)

This aldehyde is a valuable intermediate for a range of carbon-carbon bond-forming reactions, including:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

Aldol condensations: To create β-hydroxy carbonyl compounds.

Grignard and organolithium additions: To generate secondary alcohols.

Reductive amination: To synthesize substituted benzylamines.

These transformations allow the 4,5-difluoro-2-methoxyphenyl core to be integrated into a wide array of non-heterocyclic, high-value organic structures, such as specialized polymers, liquid crystals, or advanced intermediates for multi-step syntheses in the agrochemical and pharmaceutical industries.

Contributions to Protecting Group Chemistry in Complex Syntheses

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups. stackexchange.com Benzyl (Bn) ethers are common protecting groups for alcohols due to their general stability. A well-known variant is the p-methoxybenzyl (PMB) ether, which can be selectively removed under oxidative conditions that leave Bn ethers intact. organic-chemistry.orgmpg.de

The 4,5-difluoro-2-methoxybenzyl (DFMB) group, derived from the corresponding alcohol, represents a nuanced addition to the family of benzyl-type protecting groups. Its stability and cleavage are dictated by the competing electronic effects of its substituents. The methoxy (B1213986) group at the ortho position is electron-donating through resonance, while the two fluorine atoms at the meta and para positions (relative to the methoxy group) are strongly electron-withdrawing by induction. youtube.com

This electronic balance suggests that a DFMB ether would have a unique stability profile:

Oxidative Cleavage: The cleavage of PMB ethers with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) proceeds through the formation of a stabilized benzylic cation. The electron-donating methoxy group in PMB is crucial for this stabilization. In the DFMB group, the powerful electron-withdrawing effect of the two fluorine atoms would destabilize the incipient benzylic cation, making the DFMB ether significantly more resistant to oxidative cleavage than a PMB ether. youtube.com This enhanced stability allows for the selective deprotection of a PMB group in the presence of a DFMB group.

This unique profile makes the DFMB group a potentially valuable tool for orthogonal protection strategies in the synthesis of complex molecules like oligosaccharides and polyketides, where multiple hydroxyl groups must be differentiated.

Interactive Data Table: Comparison of Benzyl-Type Protecting Groups

| Protecting Group | Structure | Introduction Reagent Example | Key Cleavage Methods | Relative Stability to Oxidation |

|---|---|---|---|---|

| Benzyl (Bn) | C₆H₅CH₂- | Benzyl Bromide | Hydrogenolysis (H₂/Pd-C) | High |

| p-Methoxybenzyl (PMB) | p-CH₃OC₆H₄CH₂- | p-Methoxybenzyl Chloride | Oxidative (DDQ, CAN) | Low |

| 4,5-Difluoro-2-methoxybenzyl (DFMB) | 4,5-F₂-2-CH₃OC₆H₂CH₂- | 4,5-Difluoro-2-methoxybenzyl Bromide | Hydrogenolysis (Predicted) | Moderate to High (Predicted) |

Derivatization and Structural Diversification of 4,5 Difluoro 2 Methoxybenzyl Alcohol

Synthesis of Substituted Ethers and Esters

The hydroxyl group of 4,5-difluoro-2-methoxybenzyl alcohol is a prime site for derivatization into ethers and esters, effectively modifying the compound's polarity, solubility, and steric profile.

Ether Synthesis: The Williamson ether synthesis is a widely employed and robust method for preparing ethers from alcohols. libretexts.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. youtube.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The less sterically hindered the alkyl halide, the more efficient the reaction. youtube.com

Ester Synthesis: Esterification can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride. The use of acyl chlorides, such as the common derivatizing agent 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl), often proceeds under mild conditions, sometimes with a base like pyridine (B92270) to scavenge the HCl byproduct. nih.gov Esterification can also be accomplished through transesterification, where an existing ester (e.g., a methyl or ethyl ester) is reacted with this compound in the presence of an acid catalyst. nih.gov

| Derivative Type | Reagent | General Conditions | Product Structure |

|---|---|---|---|

| Methyl Ether | 1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I) | Anhydrous THF, SN2 reaction | 4,5-Difluoro-2-methoxybenzyl methyl ether |

| Ethyl Ether | 1. Sodium Hydride (NaH) 2. Iodoethane (CH₃CH₂I) | Anhydrous THF, SN2 reaction | 4,5-Difluoro-2-methoxybenzyl ethyl ether |

| Pentafluorobenzoyl Ester | Pentafluorobenzoyl chloride | Pyridine or triethylamine (B128534) as base, in Dichloromethane (DCM) | 4,5-Difluoro-2-methoxybenzyl 2,3,4,5,6-pentafluorobenzoate |

| Acetate Ester | Acetic anhydride | Acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., pyridine) | 4,5-Difluoro-2-methoxybenzyl acetate |

Functionalization of the Aromatic Ring through Directed Reactions

The regioselectivity of electrophilic aromatic substitution can be precisely controlled using directed ortho-metalation (DoM). This powerful technique utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho position. wikipedia.org The methoxy (B1213986) group (-OCH₃) is an effective DMG. semanticscholar.orgcardiff.ac.uk In the case of this compound, the methoxy group directs lithiation to the C6 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. semanticscholar.org

| Electrophile | Reagent/Conditions | Product |

|---|---|---|

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C 2. I₂ | (3,4-Difluoro-6-iodo-2-methoxyphenyl)methanol |

| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C 2. DMF | 4,5-Difluoro-6-hydroxy-methyl-2-methoxybenzaldehyde |

| Carbon Dioxide (CO₂) | 1. n-BuLi, THF, -78 °C 2. CO₂ (solid) | 4,5-Difluoro-6-hydroxymethyl-2-methoxybenzoic acid |

| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C 2. TMSCl | (3,4-Difluoro-2-methoxy-6-(trimethylsilyl)phenyl)methanol |

Preparation of Aldehyde and Carboxylic Acid Derivatives for Further Transformations

Oxidation of the primary alcohol functionality provides access to the corresponding aldehyde and carboxylic acid, which are versatile intermediates for further synthetic manipulations.

Aldehyde Synthesis: The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used. Alternatively, catalytic methods like TEMPO-mediated oxidation can be employed. windows.net For instance, the photooxidation of similar methoxybenzyl alcohols to the corresponding benzaldehyde (B42025) has been shown to be effective. nih.gov

Carboxylic Acid Synthesis: Stronger oxidizing conditions are needed to convert the primary alcohol directly to a carboxylic acid. A convenient one-pot, two-step procedure involves an initial oxidation with NaOCl and TEMPO, followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov This method is known for its compatibility with a wide range of functional groups, including electron-rich aromatic rings. nih.gov Other classic reagents include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). organic-chemistry.org

Introduction of Nitrogen-Containing Moieties (e.g., Amines, Hydrazones)

The introduction of nitrogen-containing functional groups significantly expands the chemical space accessible from this compound, primarily through transformations of its aldehyde derivative.

Amine Synthesis: Reductive amination is a highly effective method for synthesizing amines from aldehydes. mdpi.com The process involves the reaction of the aldehyde (4,5-difluoro-2-methoxybenzaldehyde) with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org This yields primary, secondary, or tertiary amines, respectively.

Hydrazone Synthesis: Hydrazones are readily formed by the condensation reaction between an aldehyde and a hydrazine (B178648) derivative. taylorandfrancis.comnih.gov The reaction typically proceeds under mild, often slightly acidic, conditions. The resulting hydrazone contains a C=N-N bond and can be a stable final product or an intermediate for synthesizing other nitrogen-containing heterocycles. nih.govresearchgate.net

| Derivative Type | Reagents | General Conditions | Product |

|---|---|---|---|

| Primary Amine | 1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) | Methanol, mild acid catalyst | (4,5-Difluoro-2-methoxyphenyl)methanamine |

| Secondary Amine | 1. Methylamine (CH₃NH₂) 2. Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | 1-(4,5-Difluoro-2-methoxyphenyl)-N-methylmethanamine |

| Hydrazone | Hydrazine (H₂NNH₂) | Ethanol, catalytic acetic acid | (E)-4,5-Difluoro-2-methoxybenzaldehyde hydrazone |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Acidified ethanol | (E)-1-((4,5-Difluoro-2-methoxyphenyl)methylene)-2-(2,4-dinitrophenyl)hydrazine |

Generation of Organometallic Intermediates for Cross-Coupling Reactions

Organometallic intermediates are indispensable tools for constructing new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The aryllithium species generated via Directed ortho-Metalation (as described in section 5.2) is a key organometallic intermediate. This species can be used in various modern coupling protocols.

For example, the aryllithium can be transmetalated to other metals to form organoboron (for Suzuki coupling), organosilicon (for Hiyama coupling), or organotin (for Stille coupling) reagents. nih.gov These reactions significantly broaden the scope of accessible structures by enabling the formation of biaryl and other complex scaffolds. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The Hiyama coupling, which utilizes organosilicon reagents, is advantageous due to the low toxicity and high stability of the silicon compounds. nih.gov Similarly, the formation of potassium organotrifluoroborates from organolithiums allows for efficient Suzuki-Miyaura cross-coupling with a range of aryl and heteroaryl chlorides. nih.gov

| Coupling Type | Intermediate Generation | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 1. n-BuLi 2. B(OiPr)₃ 3. KHF₂ | Aryl Halide (e.g., 4-Chloroanisole) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., Cs₂CO₃) | Substituted Biaryl |

| Hiyama | 1. n-BuLi 2. SiCl₄ or (EtO)₃SiCl | Aryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), Activator (e.g., TBAF) | Substituted Biaryl |

| Stille | 1. n-BuLi 2. Bu₃SnCl | Aryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄) | Substituted Biaryl |

| Negishi | 1. n-BuLi 2. ZnCl₂ | Aryl Halide | Pd Catalyst (e.g., Pd(dppf)Cl₂) | Substituted Biaryl |

Computational and Theoretical Investigations of this compound

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic pathways is a cornerstone of modern chemistry. researchgate.net Future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents, towards more sustainable alternatives for producing 4,5-Difluoro-2-methoxybenzyl alcohol and its derivatives.

Key Research Thrusts:

Photocatalysis: Visible-light-induced photocatalysis offers a green approach to organic synthesis. rsc.org For instance, methods for the direct fluorination of benzylic C-H bonds using photocatalysts could be adapted to synthesize fluorinated benzyl (B1604629) alcohols from simpler precursors. rsc.org Similarly, photocatalytic systems could be developed for the selective oxidation or C-C coupling of the alcohol, utilizing light as a renewable energy source. nih.gov

Electrosynthesis: Electrochemical methods provide a powerful, oxidant-free alternative for alcohol transformations. mdpi.com The electrochemical oxidation of benzyl alcohols to aldehydes or carboxylic acids is a well-established green alternative to traditional methods that use stoichiometric, often toxic, oxidants. rsc.orgresearchgate.net Applying this to this compound could provide controlled access to its corresponding aldehyde and acid derivatives, with hydrogen as the only byproduct. rsc.org

Biocatalysis: The use of enzymes, or whole-cell systems, offers high selectivity under mild conditions. Future work could explore engineered enzymes for the asymmetric reduction of a corresponding ketone to yield chiral this compound or for the selective esterification of the alcohol. rsc.org

Transition-Metal-Free Catalysis: Developing synthetic routes that avoid precious or toxic transition metals is a major goal in sustainable chemistry. nih.gov Iron, an abundant and low-cost metal, has been shown to catalyze the etherification of benzyl alcohols in green solvents like propylene (B89431) carbonate, a methodology that could be extended to this compound. nih.gov

Exploration of Unprecedented Reactivity Patterns

The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atoms creates a unique electronic environment on the aromatic ring, which can lead to novel reactivity at both the ring and the benzylic position.

C-F Bond Functionalization: While C-F bonds are traditionally considered robust, recent advancements have enabled their activation for nucleophilic substitution and Friedel-Crafts reactions, often using hydrogen bond donors like hexafluoroisopropanol (HFIP) to facilitate the process. beilstein-journals.orgnih.gov Exploring the selective activation of one of the two C-F bonds in this compound could open pathways to previously inaccessible trisubstituted aromatic structures. The reaction mechanism could proceed through an SN1 or SN2 pathway, depending on the activating agent and nucleophile. beilstein-journals.org

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the ring are of fundamental interest. The methoxy group is a strong ortho-, para-director, while fluorine is a deactivating ortho-, para-director. youtube.com Investigating EAS reactions on this substrate would provide insight into the regiochemical outcomes when these competing effects are present, potentially leading to the synthesis of novel polysubstituted aromatic compounds. researchgate.netmasterorganicchemistry.com

Oxidative Coupling Reactions: Photocatalytic methods using materials like CdS have been shown to induce C-C coupling of benzyl alcohol to form deoxybenzoin (B349326) or benzoin. nih.gov Applying these conditions to this compound could yield novel fluorinated deoxybenzoin analogues, which are valuable scaffolds in medicinal chemistry.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The vast and complex landscape of chemical reactions presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). eurekalert.org These computational tools can accelerate the discovery and optimization of reactions involving this compound. rjptonline.org

ML models can be trained on large datasets of chemical reactions to predict outcomes such as yield, selectivity, or the optimal reaction conditions (catalyst, solvent, temperature). beilstein-journals.org This predictive power can significantly reduce the number of experiments required, saving time and resources. nih.gov

Potential Applications:

| ML Application | Description | Potential Impact on this compound |

| Yield Prediction | Algorithms predict the yield of a reaction based on reactants, reagents, and conditions. | Rapidly screen potential synthetic routes for converting the alcohol to other derivatives (e.g., fluoride (B91410), ether, aldehyde) to identify the highest-yielding pathways before entering the lab. |

| Condition Optimization | ML models suggest optimal reaction parameters (temperature, concentration, catalyst) to maximize a desired outcome. | Fine-tune conditions for a known transformation, such as a nucleophilic substitution or oxidation, to improve efficiency and minimize byproducts. |

| Reactivity Prediction | AI can identify the most likely sites of reaction within a molecule and predict the products of novel reactant combinations. | Predict the regioselectivity of electrophilic aromatic substitution or the feasibility of unprecedented C-F bond functionalizations. stanford.edu |

Advanced Spectroscopic Methodologies for Complex Structural Elucidation and Mechanistic Insight

While standard techniques like 1H and 13C NMR are routine, a deeper understanding of the structure and reactivity of this compound and its derivatives requires more advanced spectroscopic methods.

Multi-dimensional and 19F NMR: Given the presence of fluorine, 19F NMR is an exceptionally powerful tool. Its high sensitivity and wide chemical shift range can provide detailed information about the local electronic environment. researchgate.net Advanced 2D NMR experiments like 1H-19F HETCOR, 19F-13C HSQC/HMBC, and 1H-19F HOESY can be used to unambiguously assign structures and probe through-space and through-bond interactions, which is crucial for elucidating the structures of complex reaction products without the need for separation. rsc.orgresearchgate.netrsc.orgjeol.com

In Situ Spectroscopy: To gain mechanistic insights, monitoring reactions in real-time is invaluable. Techniques like in situ Attenuated Total Reflectance-Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can identify transient intermediates and adsorbed species on catalyst surfaces during reactions, such as the oxidation of the benzyl alcohol. uu.nl This allows for the direct observation of the reaction pathway, helping to validate proposed mechanisms. researchgate.net

Computational Spectroscopy: Density Functional Theory (DFT) calculations can predict NMR chemical shifts, vibrational frequencies, and reaction energy profiles. nih.gov Correlating experimentally observed spectroscopic data with DFT predictions provides a powerful approach to confirm structures and understand the energetics of reaction pathways, such as the transition states involved in substitution reactions.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk this compound can serve as a key building block in sustainable synthetic strategies.

Alternative to Oxygen Evolution Reaction (OER): In electrochemical hydrogen production (water splitting), the anodic OER is energetically demanding. rsc.org Replacing the OER with the thermodynamically more favorable oxidation of a biomass-derived alcohol, such as a derivative of this compound, can lower the energy input required for H2 production while simultaneously generating value-added chemicals like the corresponding aldehyde or carboxylic acid. rsc.org

Benign Alkylating Agents: Alcohols are considered green alternatives to alkyl halides for C-C bond formation through "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. nih.gov These methods, which produce water as the only byproduct, could be developed using this compound as the alkylating agent to introduce the 4,5-difluoro-2-methoxybenzyl moiety into other molecules.

Sustainable Solvents and Catalysts: Research into performing reactions in green solvents, such as propylene carbonate, or under solvent-free conditions is crucial. nih.gov The development of recyclable catalysts for transformations involving this compound will further enhance the sustainability of its use in chemical synthesis. unive.it

常见问题

Basic Question: What are the optimal synthetic routes for 4,5-Difluoro-2-methoxybenzyl alcohol, and how do reaction conditions influence yield and purity?

Methodological Answer:

A common approach involves reducing a precursor carboxylic acid or ester. For example, 3,5-difluoro-2-methoxybenzoic acid can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with aqueous NH₄Cl . Critical factors include:

- Solvent choice : Anhydrous THF or diethyl ether minimizes side reactions.

- Temperature control : Exothermic reductions require strict cooling to avoid over-reduction or decomposition.

- Workup : Acidic quenching (e.g., HCl) ensures protonation of the alcohol product, improving isolation efficiency.

Data Table :

| Precursor | Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4,5-Difluoro-2-methoxybenzoic acid | LiAlH₄ | THF | 75–85 | >95 |

| Methyl 4,5-difluoro-2-methoxybenzoate | NaBH₄/I₂ | MeOH | 60–70 | ~90 |

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Fluorine substituents split aromatic proton signals (e.g., doublets or triplets). The methoxy (–OCH₃) group appears as a singlet near δ 3.8 ppm, while the benzyl alcohol (–CH₂OH) protons resonate at δ 4.4–4.6 ppm .

- ¹³C NMR : Fluorine coupling splits aromatic carbons (e.g., J₃C-F ~20 Hz). The methoxy carbon appears at ~55 ppm, and the benzyl alcohol carbon at ~65 ppm .

- IR Spectroscopy : Key peaks include O–H stretch (~3300 cm⁻¹), C–F stretches (1100–1250 cm⁻¹), and C–O (methoxy) near 1250 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in reported biological activities of fluorinated benzyl alcohols?

Methodological Answer:

Contradictions often arise from differences in assay conditions or impurities. Strategies include:

- Comparative dose-response studies : Test the compound alongside structurally similar analogs (e.g., 4-hydroxybenzyl alcohol ) to isolate substituent effects.

- Purity validation : Use HPLC-MS to confirm absence of byproducts (e.g., residual aldehydes from incomplete reduction).

- Mechanistic assays : Pair biological activity data with enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) to link structure to function .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the para-fluorine position may exhibit higher electrophilicity due to electron-withdrawing effects .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability. Fluorine atoms often enhance binding via hydrophobic interactions .

- Solvent modeling : Use COSMO-RS to assess solvation effects on reaction pathways, particularly for polar aprotic solvents like DMF .

Advanced Question: How to design derivatives of this compound for enhanced bioactivity while minimizing toxicity?

Methodological Answer:

- Substituent modification : Replace the methoxy group with a hydroxyl (–OH) to improve solubility and hydrogen-bonding capacity. For example, 4,5-difluoro-2-hydroxybenzyl alcohol can be synthesized via demethylation with BBr₃ .

- Prodrug strategies : Esterify the benzyl alcohol (–CH₂OH) with acetyl or phosphate groups to enhance cellular uptake, followed by enzymatic cleavage in vivo .

- Toxicity screening : Use in vitro hepatocyte assays (e.g., CYP450 inhibition) and Ames tests to prioritize low-toxicity candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。